molecular formula C13H11FO B3222746 4-Fluoro-2-methoxybiphenyl CAS No. 1214387-67-3

4-Fluoro-2-methoxybiphenyl

Cat. No. B3222746
CAS RN: 1214387-67-3
M. Wt: 202.22 g/mol
InChI Key: SAYQKRYQVUZYKU-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxyphenol is a fluorinated methoxy-substituted catechol analog . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a linear formula of FC6H3(OCH3)OH, a CAS Number of 450-93-1, and a molecular weight of 142.13 .


Synthesis Analysis

The synthesis of 4-Fluoro-2-methoxyphenol involves various processes. For instance, it has been used in the synthesis of 4-halo-masked o-benzoquinones (MOBs), fluorinated masked o-benzoquinone, and poly (4-fluoro-2-methoxyphenol) . Other studies have reported the development of methods for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methoxyphenol can be represented as FC6H3(OCH3)OH . It has a molecular weight of 142.1277 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving 4-Fluoro-2-methoxyphenol are diverse. For instance, it has been involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . Other studies have reported the use of 4-Fluoro-2-methoxyphenol in the synthesis of fluorinated phthalocyanines .


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxybiphenyl has a molecular weight of 202.224 and a density of 1.1±0.1 g/cm3 . Its boiling point is 253.2±20.0 °C at 760 mmHg . The physical and chemical properties of a compound like 4-Fluoro-2-methoxybiphenyl can be influenced by factors such as its molecular structure and the presence of functional groups .

Scientific Research Applications

Organic Synthesis and Derivatization Reactions

This compound acts as a versatile building block in organic synthesis. It participates in various reactions, including Suzuki-Miyaura cross-coupling reactions and Still coupling reactions. These transformations allow the construction of complex molecules, such as heterobiaryls and pharmaceutical intermediates .

Pharmaceutical Intermediates

Scientists have utilized 4-Fluoro-2-methoxybiphenyl as an intermediate in the synthesis of biologically active compounds. For instance, it plays a crucial role in the preparation of GSK-3β inhibitors, which have potential therapeutic applications in various diseases .

Safety and Hazards

4-Fluoro-2-methoxyphenol is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluoro-2-methoxy-1-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYQKRYQVUZYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxybiphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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